4-(1H-imidazol-1-yl)benzonitrile
Overview
Description
4-(1H-imidazol-1-yl)benzonitrile is an imidazole derivative . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is a heterocyclic building block used in chemical synthesis .
Synthesis Analysis
The synthesis of imidazole derivatives involves various methods. For instance, 2-phenybenzimidazole derivatives are synthesized starting with benzene derivatives with nitrogen-containing functionality ortho to each other . The reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA), or polyphosphoric acid trimethylsilyl ester, gives 2-aryl benzimidazoles .Molecular Structure Analysis
The molecular structure of 4-(1H-imidazol-1-yl)benzonitrile includes a molecular weight of 169.183, a density of 1.1±0.1 g/cm3, a boiling point of 358.1±25.0 °C at 760 mmHg, and a melting point of 151-153 °C .Chemical Reactions Analysis
Imidazole derivatives show a broad range of chemical reactions. For instance, the reaction of o-phenylenediamines with aromatic carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA), or polyphosphoric acid trimethylsilyl ester, gives 2-aryl benzimidazoles .Physical And Chemical Properties Analysis
4-(1H-imidazol-1-yl)benzonitrile has a molecular weight of 169.183, a density of 1.1±0.1 g/cm3, a boiling point of 358.1±25.0 °C at 760 mmHg, and a melting point of 151-153 °C .Scientific Research Applications
Synthesis of Imidazole Derivatives
4-(1H-imidazol-1-yl)benzonitrile serves as a precursor in the synthesis of various imidazole derivatives. These derivatives are explored for their potential biological activities, including antimicrobial, antifungal, and anticancer properties .
Luminescent Material Development
The compound has been used to create salts that exhibit mediated luminescent properties. These salts show promise in the development of new luminescent materials with potential applications in optical devices and sensors .
Biological Efficacy Studies
Researchers utilize 4-(1H-imidazol-1-yl)benzonitrile in the study of benzimidazole and its derivatives. Benzimidazole compounds have a wide range of biological efficacies, including antiviral, antiparasitic, and gastroprotective effects .
Pharmacological Research
This chemical is involved in the design and synthesis of new pharmacological agents. For instance, it’s used in the development of compounds that can block specific bacterial communication pathways, potentially leading to new antibacterial treatments .
Antibacterial Activity Screening
A series of novel compounds derived from 4-(1H-imidazol-1-yl)benzonitrile have been synthesized and tested for their antibacterial activity. Some of these compounds have shown significant activity against common bacterial strains like E. coli, S. aureus, and B. subtilis .
Material Science Applications
The compound’s ability to form various hydrogen bonds and construct three-dimensional frameworks makes it a valuable entity in material science. It can be used to develop new materials with specific structural and functional properties .
Mechanism of Action
Target of Action
It is known that the benzimidazole nucleus, which is structurally similar to 4-(1h-imidazol-1-yl)benzonitrile, is an important pharmacophore in drug discovery . This heterocycle can interact with proteins and enzymes and has been extensively utilized as a drug scaffold in medicinal chemistry .
Mode of Action
Compounds containing the benzimidazole nucleus are known to exhibit a wide range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . The interaction of these compounds with their targets often results in changes at the molecular and cellular levels.
Biochemical Pathways
Benzimidazole derivatives, which are structurally similar to this compound, are known to interact with various biochemical pathways due to their wide-ranging biological activity .
Pharmacokinetics
The compound’s molecular weight (169183), density (11±01 g/cm3), and boiling point (3581±250 °C at 760 mmHg) suggest that it may have certain pharmacokinetic properties .
Result of Action
Benzimidazole derivatives, which are structurally similar to this compound, are known to have a multitude of interesting pharmacological activities .
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
properties
IUPAC Name |
4-imidazol-1-ylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-7-9-1-3-10(4-2-9)13-6-5-12-8-13/h1-6,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFGZFJGMRRTTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70180020 | |
Record name | Benzonitrile, p-imidazol-1-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70180020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
25372-03-6 | |
Record name | Benzonitrile, p-imidazol-1-yl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025372036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzonitrile, p-imidazol-1-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70180020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Cyanophenyl)imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 4-(1H-imidazol-1-yl)benzonitrile contribute to its effectiveness as a TADF emitter?
A1: 4-(1H-imidazol-1-yl)benzonitrile functions as the acceptor moiety in a series of newly synthesized TADF emitters []. The imidazole ring and the benzonitrile group create a strong electron-accepting character within the molecule. This property is crucial for facilitating efficient TADF, a process where thermally activated reverse intersystem crossing from the triplet to the singlet excited state allows for enhanced light emission.
Q2: How does the choice of donor moiety coupled with 4-(1H-imidazol-1-yl)benzonitrile affect the electrochemiluminescence performance?
A2: The research demonstrates that varying the donor moiety attached to 4-(1H-imidazol-1-yl)benzonitrile directly influences the electrochemiluminescence efficiency []. Surprisingly, the efficiency is primarily determined by the electrochemical reversibility of the redox processes rather than the photophysical properties like photoluminescence quantum yield or excited state lifetime. This finding highlights the importance of electrochemical properties in designing efficient TADF emitters for electrochemiluminescence applications.
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